Pyrimidin-5-ol hydrochloride
Description
Significance of Pyrimidine (B1678525) Derivatives in Heterocyclic Chemistry
Pyrimidine and its derivatives are of great interest in heterocyclic chemistry due to their versatile structure and wide range of biological activities. researchgate.netnih.gov These compounds are integral to various natural and synthetic products with therapeutic applications. researchgate.net The pyrimidine ring is a key component of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine (B1217682) and riboflavin, and many synthetic drugs. numberanalytics.comscispace.com
The ability of the pyrimidine scaffold to be readily functionalized at multiple positions allows for the creation of a diverse library of compounds with varied physicochemical properties. numberanalytics.comnih.gov This structural versatility makes pyrimidine derivatives crucial building blocks in the synthesis of more complex molecules and has led to their extensive use in medicinal chemistry and drug discovery. researchgate.netnih.govontosight.ai Researchers continuously explore pyrimidine scaffolds to develop novel therapeutic agents for a wide array of diseases. nih.gov
Historical Context of Pyrimidin-5-ol Research
The study of pyrimidines dates back to the late 19th century with the isolation of the parent compound. numberanalytics.com The historical significance of pyrimidines is rooted in their identification as fundamental components of nucleic acids. numberanalytics.com Research into pyrimidine derivatives has since expanded significantly, driven by their potential applications in pharmaceuticals and agrochemicals. numberanalytics.com
While the broader pyrimidine family has been extensively studied for over a century, specific research on Pyrimidin-5-ol and its hydrochloride salt is more recent. The focus on this particular derivative has been propelled by the ongoing search for novel bioactive molecules, with the hydroxyl group at the 5-position offering a unique point for chemical modification and interaction with biological targets. ontosight.ai
Overview of Research Trajectories for Pyrimidin-5-ol Hydrochloride
Current research on this compound is primarily directed towards its applications in chemical synthesis and medicinal chemistry. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, which is an advantageous property for various research and potential pharmaceutical applications.
Key research trajectories include:
Synthesis and Characterization: Developing efficient synthetic routes for this compound and its derivatives. A common method involves the cyclization of appropriate precursors. Characterization often involves techniques like NMR and IR spectroscopy to confirm the structure. rsc.orgrsc.orgtubitak.gov.trd-nb.info
Chemical Reactivity Studies: Investigating the reactivity of the molecule, particularly at the hydroxyl group. This includes oxidation, reduction, and substitution reactions to create new chemical entities. The compound also exhibits keto-enol tautomerism, which influences its reactivity.
Medicinal Chemistry Applications: Utilizing this compound as a scaffold to design and synthesize novel compounds with potential therapeutic activities. Studies have explored the potential of its derivatives in areas such as enzyme inhibition and receptor binding. For example, some pyrimidine derivatives have been investigated for their interaction with serotonin (B10506) receptors and various kinases.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C4H5ClN2O |
| Molecular Weight | 132.55 g/mol |
| CAS Number | 1071686-11-7 |
| InChI Key | DWIPRWPIPUAHJN-UHFFFAOYSA-N |
Note: This data is compiled from publicly available chemical databases.
Structure
3D Structure of Parent
Properties
IUPAC Name |
pyrimidin-5-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O.ClH/c7-4-1-5-3-6-2-4;/h1-3,7H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIPRWPIPUAHJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Pyrimidin 5 Ol Hydrochloride and Its Derivatives
Conventional Synthetic Routes to Pyrimidin-5-ol Derivatives
Traditional methods for synthesizing the pyrimidine (B1678525) nucleus, including pyrimidin-5-ol derivatives, have long been established. These routes are characterized by their foundational chemical principles and widespread application in organic synthesis.
Cyclocondensation Reactions
Cyclocondensation represents one of the most fundamental and widely utilized methods for constructing the pyrimidine ring. This approach involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine-containing molecule. For instance, the condensation of ethyl acetoacetate (B1235776) with an acetamidine (B91507) can yield a dimethylpyrimidin-4-ol. semanticscholar.org
A common strategy for synthesizing pyrazolo[1,5-a]pyrimidin-5-ol (B1436583) derivatives involves the cyclocondensation of 3-amino-pyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. smolecule.com This method offers versatility in modifying various positions on the pyrazolo[1,5-a]pyrimidine (B1248293) core. smolecule.com For example, 3-methyl-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-1H-pyrazol-5-ol is synthesized through the cyclocondensation of 6-methyl-2-methylsulfanylpyrimidin-4-ylhydrazine with ethyl acetoacetate. researchgate.net Similarly, the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base like sodium ethoxide leads to the formation of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (B2439775). nih.gov
The reaction conditions for cyclocondensation can vary, often requiring acidic or basic catalysts to facilitate the ring-closure. nih.gov The choice of solvent and temperature also plays a crucial role in the reaction's efficiency and yield.
Table 1: Examples of Cyclocondensation Reactions for Pyrimidin-5-ol Derivatives
| Starting Materials | Reagents/Conditions | Product | Reference |
| 3-Amino-pyrazoles, β-Dicarbonyl compounds | - | Pyrazolo[1,5-a]pyrimidin-5-ol derivatives | smolecule.com |
| 6-Methyl-2-methylsulfanylpyrimidin-4-ylhydrazine, Ethyl acetoacetate | - | 3-Methyl-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-1H-pyrazol-5-ol | researchgate.net |
| 5-Amino-3-methylpyrazole, Diethyl malonate | Sodium ethoxide, reflux | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | nih.gov |
| Acetamidine, Ethyl acetoacetate | - | 2,6-Dimethylpyrimidin-4-ol | semanticscholar.org |
Multicomponent Annulation Strategies
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like pyrimidine derivatives in a single step from three or more starting materials. These strategies are highly valued for their ability to rapidly generate molecular diversity.
One notable example is the three-component reaction of amino pyrazoles, enaminones (or chalcones), and sodium halides to produce 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. nih.gov This process proceeds through a cyclocondensation followed by an oxidative halogenation. nih.gov Another efficient method involves a [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol, which serves as a one-carbon source, to yield various pyrimidine derivatives. organic-chemistry.org
Furthermore, a ZnCl₂-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) provides a direct route to 4,5-disubstituted pyrimidine derivatives. organic-chemistry.orgrsc.org The versatility of MCRs is also demonstrated in the synthesis of 5-aryl-tetrahydro-pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,4aH)-triones from aryl aldehydes, barbituric acid, and urea (B33335) in a one-pot procedure. rsc.org
Table 2: Selected Multicomponent Annulation Strategies for Pyrimidine Derivatives
| Components | Catalyst/Solvent | Product Type | Reference |
| Amino pyrazoles, Enaminones/Chalcones, Sodium halides | K₂S₂O₈ / Water | 3-Halo-pyrazolo[1,5-a]pyrimidines | nih.gov |
| Amidines, Ketones, N,N-Dimethylaminoethanol | - | Substituted pyrimidines | organic-chemistry.org |
| Enamines, Triethyl orthoformate, Ammonium acetate | ZnCl₂ | 4,5-Disubstituted pyrimidines | organic-chemistry.orgrsc.org |
| Aryl aldehydes, Barbituric acid, Urea | Diisopropylethylammonium acetate | 5-Aryl-tetrahydro-pyrimido[4,5-d]pyrimidines | rsc.org |
Halogenation and Subsequent Functionalization
The halogenation of the pyrimidine ring is a critical step for introducing further functionalization. Halogenated pyrimidines serve as versatile intermediates for a variety of transformations, including cross-coupling reactions and nucleophilic substitutions.
The functionalization of the pyrimidine ring with halogen atoms can be achieved using various halogenating agents. acs.orgnih.govaip.org The general effect of halogenation is an increase in the binding energies of the carbon atoms in the pyrimidine ring, with a more pronounced effect at the site of halogenation. acs.org For instance, 5-Br-pyrimidine can be synthesized, and the bromine atom can then be substituted to introduce other functional groups. acs.org
A common method for introducing a chloro group is through the use of phosphorus oxychloride (POCl₃). For example, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol can be chlorinated with POCl₃ to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. nih.gov Similarly, 6-amino-2-methylthio-5-nitropyrimidin-4-ol can be chlorinated to its corresponding 6-chloro derivative using phosphorus oxychloride in the presence of diethylaniline. publish.csiro.au
These halogenated pyrimidines are then used as precursors for further modifications. For example, the chloro groups can be displaced by nucleophiles such as amines or alcohols to create a diverse library of substituted pyrimidines.
Table 3: Halogenation and Functionalization of Pyrimidine Derivatives
| Substrate | Reagent(s) | Product | Reference |
| 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | POCl₃, reflux | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | nih.gov |
| 6-Amino-2-methylthio-5-nitropyrimidin-4-ol | POCl₃, Diethylaniline | 6-Chloro-2-methylthio-5-nitropyrimidin-4-amine | publish.csiro.au |
| Pyrimidine | Various halogenating agents | Halogenated pyrimidines (e.g., 5-Br-pyrimidine) | acs.orgnih.govaip.org |
Advanced Synthetic Approaches
To overcome the limitations of conventional methods, such as harsh reaction conditions and limited substrate scope, advanced synthetic approaches have been developed. These methods often offer improved efficiency, selectivity, and milder reaction conditions.
Metal-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, have become powerful tools for the C-C bond formation in the synthesis of pyrimidine derivatives. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups onto the pyrimidine core.
The Suzuki-Miyaura coupling is frequently used for the arylation of halogenated pyrimidines. For instance, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one can be coupled with various aryl and heteroaryl boronic acids using a palladium catalyst to produce C3-arylated derivatives. nih.gov Similarly, 5-iodo-2'-deoxyuridines can undergo palladium-catalyzed three-component coupling with dienes and amines to synthesize C-5 substituted pyrimidine nucleosides. iastate.edu
The Sonogashira coupling, on the other hand, is employed to introduce alkynyl groups. For example, 5-alkynyl-3-aryl(heteroaryl) pyrazolo[1,5-a]pyrimidines can be synthesized from the corresponding 5-bromo derivatives and terminal alkynes. nih.gov Nickel-catalyzed cross-coupling reactions have also been utilized, for example, in the reaction of functionalized methylthio-substituted pyrimidines with organozinc reagents. researchgate.net
Table 4: Metal-Catalyzed Coupling Reactions for Pyrimidine Derivatives
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/Heteroaryl boronic acids | XPhosPdG2/XPhos | C3-Arylated pyrazolo[1,5-a]pyrimidin-5-ones | nih.gov |
| Three-component | 5-Iodo-2'-deoxyuridines | Dienes, Amines | Palladium catalyst | C-5 Substituted pyrimidine nucleosides | iastate.edu |
| Sonogashira | 5-Bromo-3-aryl(heteroaryl) pyrazolo[1,5-a]pyrimidines | Terminal alkynes | - | 5-Alkynyl-3-aryl(heteroaryl) pyrazolo[1,5-a]pyrimidines | nih.gov |
| Negishi | 5-Iodo-2'-deoxyuridine nucleosides | Fluorinated alkylzinc reagents | Pd(Pt-Bu₃)₂ | 5-Fluoroalkylated pyrimidine nucleosides | acs.org |
Microwave-Assisted Synthesis of Pyrimidin-5-ol Structures
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technology has been successfully applied to the synthesis of a wide array of pyrimidine derivatives.
The synthesis of pyrazolo[1,5-a]pyrimidinones can be achieved through a one-pot, microwave-assisted method, which tolerates a variety of functional groups at different positions. nih.gov For instance, pyrazolo[1,5-a]pyrimidine derivatives can be synthesized by reacting enaminosulfones with aminopyrazole derivatives under microwave irradiation. ijamtes.org
Microwave heating has also been employed in multicomponent reactions. The synthesis of tetrahydropyrimido[4,5-d]pyrimidine-triones from 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, aryl aldehydes, and urea can be efficiently carried out under microwave irradiation with a catalytic amount of acetic acid. rsc.org Furthermore, the Suzuki-Miyaura cross-coupling of 3-bromo pyrazolo[1,5-a]pyrimidin-5-one with arylboronic acids can be significantly accelerated using microwave irradiation. nih.gov
The benefits of microwave-assisted synthesis include not only reduced reaction times and improved yields but also adherence to the principles of green chemistry by reducing energy consumption and solvent usage. researchgate.net
Table 5: Microwave-Assisted Synthesis of Pyrimidine Derivatives
| Reaction Type | Reactants | Conditions | Product Type | Reference |
| One-pot synthesis | β-Ketonitrile, Hydrazine, β-Ketoester, Acetic acid | Microwave, 150 °C | Pyrazolo[1,5-a]pyrimidinones | nih.gov |
| Cyclocondensation | Enaminosulfone, Aminopyrazole derivatives | Microwave, Pyridine (B92270), 130 °C | Pyrazolo[1,5-a]pyrimidines | ijamtes.org |
| Multicomponent reaction | 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, Aryl aldehydes, Urea | Microwave, Acetic acid | Tetrahydropyrimido[4,5-d]pyrimidine-triones | rsc.org |
| Suzuki-Miyaura coupling | 3-Bromo pyrazolo[1,5-a]pyrimidin-5-one, Arylboronic acid | Microwave, 135 °C | 3,5-Diarylated pyrazolo[1,5-a]pyrimidines | nih.gov |
Solvent-Free Reaction Protocols
Solvent-free reactions represent a cornerstone of green chemistry, aiming to reduce or eliminate the use of volatile organic compounds. These methods often lead to higher yields, shorter reaction times, and simpler work-up procedures. rasayanjournal.co.inresearchgate.net
Several solvent-free approaches have been successfully employed for the synthesis of pyrimidine derivatives. One notable method is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea (B124793). researchgate.net The use of catalysts like zeolite ZSM-5 under solvent-free conditions has proven effective for the synthesis of dihydropyrimidines, which can be precursors to various pyrimidine derivatives. researchgate.net This method is lauded for being cost-effective, environmentally benign, and the catalyst is recyclable. researchgate.net
Another solvent-free technique involves the use of ammonium chloride as an inexpensive and readily available catalyst for the synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide derivatives. ias.ac.in This one-pot synthesis from substituted benzaldehydes, malononitrile (B47326) or cyanoacetamide, and urea/thiourea proceeds under neutral conditions with short reaction times. ias.ac.in Furthermore, grinding techniques, such as using a mortar and pestle, have been utilized in solvent-free syntheses of dihydro- rasayanjournal.co.ineurjchem.comtriazolo[1,5-a]pyrimidines, showcasing a metal-free and eco-friendly approach. bohrium.com
Microwave-assisted synthesis is another powerful tool for solvent-free reactions, often leading to rapid and efficient formation of pyrimidine rings. rasayanjournal.co.inresearchgate.net For instance, the samarium chloride-catalyzed cyclization of β-formyl enamides with urea under microwave irradiation provides a high-yield synthesis of pyrimidines in a short time. researchgate.net
Green Chemistry Principles in Pyrimidin-5-ol Synthesis
The application of green chemistry principles extends beyond just eliminating solvents. It encompasses a holistic approach to designing chemical processes that are environmentally friendly and sustainable. rasayanjournal.co.inresearchgate.net Key principles relevant to pyrimidine synthesis include the use of catalysts, multicomponent reactions, and alternative energy sources like microwave and ultrasound irradiation. rasayanjournal.co.in
Water, as a green solvent, has been extensively used in the synthesis of pyrimidine derivatives, such as pyrano[2,3,d]pyrimidines. jmaterenvironsci.com The use of catalysts like diammonium hydrogen phosphate (B84403) (DAHP) or even simple sodium acetate in aqueous media highlights the move towards more sustainable synthetic routes. jmaterenvironsci.com The use of natural, biodegradable catalysts, such as fruit extracts rich in organic acids, is an emerging area. For example, Amla (Phyllanthus emblica) fruit juice has been successfully used as a catalyst for the one-pot, solvent-free synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives. nih.gov
Multicomponent reactions (MCRs) are inherently green as they combine three or more reactants in a single step, reducing waste and improving atom economy. rasayanjournal.co.in The Biginelli reaction is a classic example of an MCR used for pyrimidine synthesis. researchgate.netiaea.org The development of catalytic MCRs, such as the use of an organocatalyst like 4,4'-trimethylenedipiperidine, further enhances the green credentials of these reactions by allowing for catalyst recycling and operation under mild conditions. bohrium.com
The following table summarizes some green chemistry approaches in pyrimidine synthesis:
| Green Chemistry Approach | Example Application in Pyrimidine Synthesis | Key Advantages |
| Solvent-Free Synthesis | Zeolite ZSM-5 catalyzed Biginelli reaction for dihydropyrimidines. researchgate.net | Reduced waste, cost-effective, recyclable catalyst. researchgate.net |
| Aqueous Media | Synthesis of pyrano[2,3,d]pyrimidines using catalysts like DAHP or sodium acetate. jmaterenvironsci.com | Environmentally safe, simplifies purification. jmaterenvironsci.com |
| Natural Catalysts | Amla fruit juice catalyzed synthesis of 1,2,4-triazolo[1,5-a]pyrimidines. nih.gov | Sustainable, biodegradable, environmentally benign. nih.gov |
| Multicomponent Reactions | One-pot synthesis of pyrimidine-5-carbonitriles using ammonium chloride. ias.ac.in | High atom economy, reduced reaction steps, simple work-up. ias.ac.in |
| Microwave/Ultrasound | Samarium chloride catalyzed synthesis of pyrimidines from β-formyl enamides. researchgate.net | Shorter reaction times, higher yields. rasayanjournal.co.in |
Precursor Chemistry for Pyrimidin-5-ol Core Formation
The construction of the pyrimidine ring relies on the careful selection and reaction of appropriate precursors. The most common strategy involves the condensation of a three-carbon fragment with a compound containing an amidine moiety. bu.edu.eg
Utilization of Amidines and Amidinium Salts in Pyrimidine Formation
Amidines and their corresponding salts are fundamental building blocks in pyrimidine synthesis. google.com They provide the N-C-N fragment necessary for the formation of the pyrimidine ring. bu.edu.eg The classical Pinner synthesis is a well-established method for preparing amidinium salts, which are valuable synthons for various heterocyclic compounds, including pyrimidines. google.com
The condensation of amidines with β-dicarbonyl compounds or their equivalents is a widely used method. scialert.net For instance, the reaction of amidines with α,β-unsaturated carbonyl compounds is a common route to pyrimidine derivatives. scialert.net A base-facilitated intermolecular oxidative C-N bond formation between allylic compounds and amidines, using oxygen as the sole oxidant, offers a green and efficient pathway to polysubstituted pyrimidines. rsc.org
Amidinium salts are also frequently employed. For example, 2-substituted pyrimidine-5-carboxylic esters can be synthesized by reacting the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. scialert.netrsc.org Another versatile one-pot synthesis involves the coupling of acid chlorides with terminal alkynes, followed by the addition of amidinium salts to the intermediate alkynones, yielding a range of pyrimidines under mild conditions. researchgate.netrsc.org
Role of β-Diketones and Analogues in Cyclization
β-Diketones and their analogues are crucial three-carbon synthons for pyrimidine ring formation. Their reaction with amidines, ureas, or thioureas is a fundamental and widely applied strategy. eurjchem.comiaea.org Unsymmetrical β-diketones can lead to the formation of regioisomeric pyrimidine products, and controlling the regioselectivity is a key aspect of these syntheses. nih.gov
The Biginelli reaction, a multicomponent condensation, classically utilizes a β-diketone (or a β-ketoester), an aldehyde, and urea or thiourea to produce dihydropyrimidines. iaea.org These dihydropyrimidines can then be further functionalized or oxidized to yield fully aromatic pyrimidines.
Acetylenic β-diketones have also been used as precursors for the synthesis of fused pyrimidine systems, such as pyrazolo[1,5-c]pyrimidines, by reacting them with thiosemicarbazide. oup.com
The following table provides examples of β-diketone analogues and their resulting pyrimidine derivatives:
| β-Diketone Analogue | Reactant | Resulting Pyrimidine Derivative |
| Ethyl acetoacetate | Aldehyde, Urea/Thiourea | Dihydropyrimidines researchgate.netiaea.org |
| Unsymmetrical 1,3-diketones | 2-Aminopyrimidine, NBS | 3-Aroyl-2-methyl-imidazo[1,2-a]pyrimidines nih.gov |
| 1,5-Diaryl-4-pentyne-1,3-diones | Thiosemicarbazide | 5-Aryl-2-phenylpyrazolo[1,5-c]pyrimidine-7(6H)-thiones oup.com |
| 1-(2-hydroxynaphthalen-1-yl)-3-phenylpropane-1,3-dione | Bifunctional nucleophiles | Fused heterocyclic systems eurjchem.com |
Reactivity of Nitroethylene Derivatives in Pyrimidine Ring Synthesis
Nitroethylene derivatives are reactive synthons that can participate in various cycloaddition and annulation reactions to form heterocyclic rings. While their direct application in the synthesis of the core pyrimidin-5-ol structure is less commonly documented in the provided results, their reactivity offers potential pathways. Nitroethylene and its derivatives are known to undergo Diels-Alder reactions and Michael additions, which could be strategically employed to construct precursors for pyrimidine synthesis. acs.org For instance, the reaction of 1,1-bis(methylthio)-2-nitroethene with suitable reagents has been used to synthesize new imidazo[1,2-a]pyridine-6-carbonitrile (B21080) derivatives, showcasing the utility of nitroalkenes in building nitrogen-containing heterocycles. semanticscholar.org
Derivatization Strategies for Pyrimidin-5-ol Hydrochloride Analogues
Once the core pyrimidin-5-ol structure is formed, further derivatization is often necessary to modulate its properties. The hydroxyl group at the 5-position and other positions on the pyrimidine ring are key handles for chemical modification.
Common derivatization reactions include:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Substitution: The hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions. For example, hydroxylated pyrimidines can be converted to the corresponding chloropyrimidines, which are versatile intermediates for further functionalization. acs.org
Salt Formation: The basic pyrimidine ring can be reacted with acids, such as hydrochloric acid, to form hydrochloride salts, which often have improved solubility.
Ring Annulation: The pyrimidine ring can be fused with other heterocyclic rings to create more complex structures. For instance, pyrazolo[1,5-a]pyrimidines have been synthesized from pyrazole (B372694) precursors. scialert.net
Skeletal Editing: More advanced strategies involve ring-opening and ring-closing reactions to fundamentally alter the heterocyclic skeleton, leading to diverse structural analogues. rsc.org
A patent describes the synthesis of 2-(trifluoromethyl)pyrimidin-5-ol, where a tetrahydropyrimidine (B8763341) intermediate is treated with sodium hydroxide (B78521) to yield the final product. google.com This highlights a potential route for introducing specific substituents like the trifluoromethyl group.
Substituent Introduction at Pyrimidine Ring Positions (C-2, C-4, C-6)
The C-2, C-4, and C-6 positions of the pyrimidine ring are electron-deficient and, therefore, susceptible to nucleophilic aromatic substitution. wikipedia.org This characteristic is widely exploited to introduce a variety of substituents.
A common and effective strategy begins with halogenated pyrimidines, such as 4,6-dichloropyrimidine (B16783). These precursors allow for the sequential and selective introduction of different nucleophiles. csir.co.za For instance, reacting 4,6-dichloropyrimidine with a primary or secondary amine can lead to a monosubstituted product, which can then undergo a second, different substitution at the remaining chloro-position. csir.co.za The reactivity can be influenced by the nature of the substituents already present; for example, the presence of certain amino groups can impede subsequent reactions like nitrosation at the C-5 position. csir.co.za
Lithiation is another powerful technique for creating carbon-carbon bonds at the C-6 position. Treatment of a suitable pyrimidine derivative with an organolithium reagent, followed by reaction with an electrophile like an acetone (B3395972) or acetophenone (B1666503) derivative, can introduce fluorophenylalkyl side chains. semanticscholar.org
The introduction of sulfur-containing groups at the C-2 position is often achieved through cyclocondensation reactions. For example, reacting appropriate methyl (phenylacetyl)acetates with thiourea yields 6-benzyl-4-oxo-1,2,3,4-tetrahydro-2-thioxopyrimidines. The resulting 2-thio group can then be alkylated by treatment with alkyl halides in an alkaline medium, affording 2-(alkylthio) derivatives. nih.gov
Table 1: Methods for Substituent Introduction at Pyrimidine Ring Positions
| Position(s) | Starting Material | Reagents/Method | Resulting Substituent(s) | Reference |
|---|---|---|---|---|
| C-4, C-6 | 4,6-Dichloropyrimidine | Sequential nucleophilic substitution with various amines | Mono- or di-substituted amino groups | csir.co.za |
| C-6 | 5-Substituted Pyrimidine | Lithiation followed by nucleophilic addition to ketones (e.g., 2-fluorophenylacetone) | Alkyl and alkenyl side chains | semanticscholar.org |
Functionalization of the Hydroxyl Group in Pyrimidin-5-ol
The hydroxyl group at the C-5 position of the pyrimidine ring offers a reactive site for further molecular elaboration. Its functionalization can alter the compound's physical and biological properties.
One key reaction is oxidation. The hydroxyl group of 5-hydroxypyrimidine (B18772) nucleosides, for example, can be oxidized to form more complex structures like 5-hydroxyhydantoin (B43812) isomers. acs.org This transformation highlights the potential to convert the hydroxyl group into a ketone or other oxidized functionalities.
The hydroxyl group can also be protected during a synthetic sequence and later deprotected. A common protecting group is benzyl (B1604629) ether. For instance, a synthesis of 5-hydroxy pyrimidine-2-carboxylic acid involves the initial formation of 5-benzyloxy-2-cyanopyrimidine. google.com The benzyloxy group protects the hydroxyl functionality while other transformations are carried out, and it is later removed via catalytic hydrogenation to reveal the free hydroxyl group. google.comchemicalbook.com This strategy implies that the hydroxyl group can readily be converted into an ether (etherification) for strategic purposes. While not explicitly detailed for pyrimidin-5-ol in the provided context, standard organic chemistry principles suggest the hydroxyl group is also amenable to esterification reactions with acid chlorides or anhydrides.
Table 2: Functionalization Reactions of the C-5 Hydroxyl Group
| Reaction Type | Reagents/Conditions | Resulting Group/Product | Notes | Reference |
|---|---|---|---|---|
| Oxidation | Bromine (Br₂) | 5-hydroxyhydantoin and isomers (from nucleoside precursors) | Demonstrates susceptibility of the hydroxylated ring to oxidation. | acs.org |
| Protection (Etherification) | Phenylcarbinol, Cesium Carbonate, CuI | Benzyloxy group | Protects the -OH group during subsequent reaction steps. | google.com |
| Deprotection (Hydrogenolysis) | H₂, Pd/C | Hydroxyl group | Removes the benzyl protecting group to yield the final product. | chemicalbook.com |
Synthesis of Fused Heterocyclic Systems Incorporating the Pyrimidin-5-ol Moiety
The pyrimidine ring is a valuable building block for constructing more complex, fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry. researchgate.netnih.gov
One direct approach involves intramolecular cyclization of appropriately substituted pyrimidines. For example, 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives can be synthesized from 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine. clockss.org The synthesis proceeds by lithiation at the C-5 position, reaction with an α-keto ester to introduce a side chain, and subsequent treatment with a primary amine which induces cyclization to form the fused pyrrole (B145914) ring. clockss.org
Pyrazolo[1,5-a]pyrimidines represent another important class of fused heterocycles. Their synthesis often starts with a substituted 3-aminopyrazole (B16455) which is reacted with a β-dicarbonyl compound, such as diethyl malonate, to construct the pyrimidine ring. nih.gov The resulting pyrazolo[1,5-a]pyrimidine-5,7-diol (B1460701) can be converted to a dichloro-derivative using phosphorus oxychloride. These chloro groups at the C-5 and C-7 positions are then readily displaced by various nucleophiles to build a library of functionalized molecules. nih.govmdpi.com
More complex polyheterocyclic systems can be assembled from pyrimidine precursors. For instance, a 3-amino-pyrazolo[3′,4′:4,5]pyrido[2,3-d]pyrimidine can undergo cyclocondensation with malonate derivatives to afford a five-ring fused system. nih.gov Similarly, thiazolo[3,2-a]pyrimidine derivatives can be synthesized and subsequently rearranged into triazolo[4,3-a]pyrimidines. mdpi.com
Table 3: Synthesis of Fused Heterocyclic Systems from Pyrimidine Derivatives
| Pyrimidine Precursor | Key Reagents | Resulting Fused System | Reference |
|---|
Structural Elucidation and Advanced Spectroscopic Characterization of Pyrimidin 5 Ol Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy of Pyrimidin-5-ol Compounds
NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. For Pyrimidin-5-ol hydrochloride, NMR studies are crucial for confirming the protonation state and elucidating the electronic distribution within the pyrimidine (B1678525) ring.
The ¹H NMR spectrum of Pyrimidin-5-ol in a deuterated solvent such as dimethyl sulfoxide (B87167) (DMSO-d6) offers a clear depiction of the proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the hydroxyl proton and the aromatic protons of the pyrimidine ring.
In a typical ¹H NMR spectrum of 5-hydroxypyrimidine (B18772) recorded at 300 MHz in DMSO-d6, the following chemical shifts are observed: a broad singlet at approximately 10.45 ppm, which is attributable to the hydroxyl proton (-OH). Additionally, a singlet appearing at 8.67 ppm corresponds to one of the ring protons, while another singlet at 8.34 ppm, integrating to two protons, represents the remaining two ring protons. The downfield chemical shifts of the ring protons are indicative of their location within an electron-deficient aromatic system.
The presence of the hydrochloride salt is expected to influence the chemical shifts, particularly of the protons in proximity to the nitrogen atoms, due to protonation and the resulting increase in electron-withdrawing effects. This would likely lead to a further downfield shift of the pyrimidine ring protons.
Table 1: Interactive ¹H NMR Chemical Shifts (δ) for 5-Hydroxypyrimidine in DMSO-d6
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| -OH | 10.45 | Broad Singlet | 1H |
| Ring H | 8.67 | Singlet | 1H |
| Ring H | 8.34 | Singlet | 2H |
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are sensitive to their hybridization state, the electronegativity of attached atoms, and resonance effects within the pyrimidine ring.
Due to the limited availability of experimental ¹³C NMR data for this compound, theoretical calculations based on Density Functional Theory (DFT) are often employed to predict the chemical shifts. These calculations provide valuable insights into the electronic structure and can aid in the assignment of experimentally observed signals.
For the pyrimidine ring, the carbon atoms bonded to nitrogen are expected to resonate at a lower field (higher ppm) compared to the other carbon atoms. The carbon atom bearing the hydroxyl group will also exhibit a characteristic chemical shift influenced by the oxygen atom's electronegativity.
Table 2: Predicted ¹³C NMR Chemical Shifts for Pyrimidin-5-ol
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | ~150 |
| C4 | ~155 |
| C5 | ~140 |
| C6 | ~155 |
Note: These are approximate values and can vary based on the computational method and solvent model used.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for the definitive assignment of proton and carbon signals and for establishing the connectivity within the molecule.
COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal scalar couplings between protons on the pyrimidine ring. However, for Pyrimidin-5-ol, where the ring protons may appear as singlets due to a lack of adjacent proton neighbors, COSY may not provide extensive connectivity information for the ring itself.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique is crucial for unequivocally assigning the carbon signals based on the known proton assignments. For this compound, each protonated carbon on the ring would show a correlation to its attached proton.
Vibrational Spectroscopy Applications for Pyrimidin-5-ol
The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the various functional groups present. The O-H stretching vibration of the hydroxyl group would appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations, resulting from the protonation of the pyrimidine ring, would also be observed in a similar region.
Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyrimidine ring will give rise to a series of bands in the 1400-1650 cm⁻¹ region. The C-O stretching vibration of the hydroxyl group is expected in the 1200-1300 cm⁻¹ range. In-plane and out-of-plane bending vibrations of the C-H bonds will be present in the fingerprint region (below 1500 cm⁻¹).
Table 3: Predicted FT-IR Vibrational Frequencies for Pyrimidin-5-ol
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H Stretch | ~3400 |
| Aromatic C-H Stretch | ~3100 |
| C=N/C=C Ring Stretch | ~1600-1400 |
| C-O Stretch | ~1250 |
| C-H In-plane Bend | ~1100 |
| C-H Out-of-plane Bend | ~800 |
Note: These are approximate values and can be influenced by intermolecular interactions in the solid state.
Raman spectroscopy provides complementary information to FT-IR. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrational modes may be more prominent in one technique than the other. For centrosymmetric molecules, there is a rule of mutual exclusion, but for a molecule like Pyrimidin-5-ol, many vibrations will be active in both IR and Raman.
The Raman spectrum of this compound would be particularly useful for observing the symmetric vibrations of the pyrimidine ring, which often give rise to strong Raman signals. The ring breathing mode, a collective vibration of the entire ring, is a characteristic feature in the Raman spectra of aromatic heterocyclic compounds. C-H stretching and bending vibrations, as well as the vibrations of the hydroxyl group, will also be present.
Table 4: Predicted Raman Active Modes for Pyrimidin-5-ol
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Aromatic C-H Stretch | ~3100 |
| Ring Breathing | ~1000 |
| C=N/C=C Ring Stretch | ~1600-1400 |
| C-H In-plane Bend | ~1100 |
Note: These are approximate values and can be influenced by the physical state of the sample.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis of Pyrimidin-5-ol Systems
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pathways of organic molecules. For Pyrimidin-5-ol systems, it provides valuable insights into the stability of the pyrimidine core and the influence of substituents on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. While specific HRMS data for this compound is not widely available in published literature, the expected data can be predicted based on its chemical formula.
For the protonated molecule of Pyrimidin-5-ol ([M+H]⁺), the theoretical exact mass can be calculated. This high-precision measurement allows for the unambiguous determination of the elemental composition, distinguishing it from other compounds with the same nominal mass.
Table 1: Theoretical High-Resolution Mass Spectrometry Data for Pyrimidin-5-ol
| Ion | Theoretical Exact Mass (m/z) |
|---|
Note: Data is theoretical and calculated for the free base. The presence of the hydrochloride would not be observed in this form.
The fragmentation of pyrimidine derivatives in a mass spectrometer is influenced by the stability of the aromatic ring and the nature of its substituents. sapub.org In the case of Pyrimidin-5-ol, the fragmentation would likely involve the characteristic cleavage of the pyrimidine ring and the loss of small neutral molecules.
X-ray Crystallography for Definitive Structural Determination of this compound
Although a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, the analysis of related pyrimidine derivatives provides a basis for understanding its likely solid-state structure. iucr.orgiucr.org For instance, the crystal structure of 2,4,6-triaminopyrimidine-1,3-diium dinitrate reveals a planar geometry of the pyrimidine ring and extensive hydrogen bonding interactions. iucr.org It is expected that this compound would also exhibit a planar pyrimidine core with the hydrochloride ion participating in hydrogen bonding with the nitrogen atoms of the ring and the hydroxyl group.
Table 2: Representative Crystallographic Data for a Pyrimidine Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value not available for this compound |
| b (Å) | Value not available for this compound |
| c (Å) | Value not available for this compound |
| α (°) | 90 |
| β (°) | Value not available for this compound |
| γ (°) | 90 |
| Volume (ų) | Value not available for this compound |
Note: The data in this table is representative of a pyrimidine derivative and is provided for illustrative purposes, as specific experimental data for this compound is not available.
Elemental Analysis for Compositional Verification of Pyrimidin-5-ol Derivatives
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present and is crucial for verifying the empirical formula of a synthesized compound.
For this compound (C₄H₅ClN₂O), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent elements. Experimental values obtained from elemental analysis should closely match these calculated percentages to confirm the purity and identity of the compound. For many synthesized pyrimidine derivatives, the experimentally found elemental compositions are generally within ±0.4% of the theoretical values. nih.gov
Table 3: Elemental Analysis Data for this compound (C₄H₅ClN₂O)
| Element | Theoretical (%) | Found (%) |
|---|---|---|
| Carbon (C) | 36.24 | Not available in published literature |
| Hydrogen (H) | 3.80 | Not available in published literature |
| Chlorine (Cl) | 26.75 | Not available in published literature |
| Nitrogen (N) | 21.13 | Not available in published literature |
Note: "Found (%)" values are based on experimental measurements and are not available in the reviewed literature for this specific compound.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyrimidin-5-ol |
Chemical Reactivity and Mechanistic Investigations of Pyrimidin 5 Ol Hydrochloride
Reaction Pathways and Intermediates in Pyrimidin-5-ol Transformations
The transformation of pyrimidin-5-ol can proceed through several reaction pathways, largely influenced by the nature of the reactants and the reaction conditions. While specific mechanistic studies on pyrimidin-5-ol hydrochloride are not extensively documented, the reactivity can be inferred from the general behavior of pyrimidine (B1678525) derivatives and related heterocyclic systems.
One significant pathway involves the functionalization of the pyrimidine ring through lithiation. Pyrimidine derivatives can be lithiated at the 5-position, creating a potent nucleophile, pyrimidin-5-yl-lithium. This intermediate can then react with a variety of electrophiles, such as carbon dioxide, dimethylformamide, and sulfur, to introduce new functional groups at the 5-position, yielding carboxylic acids, aldehydes, and polysulfides, respectively researchgate.net. The polysulfides can be further reduced and converted into (pyrimidin-5-ylthio)alkanoic acids researchgate.net.
Another pathway involves the transformation of intermediates like 2-(nitromethylene)hexahydropyrimidin-5-ol. Theoretical studies using density functional theory (DFT) have been employed to understand the molecular properties and formation mechanisms of such compounds. These studies indicate that the formation of 2-(nitromethylene)hexahydropyrimidin-5-ol from the double vinylic substitution of 1,1-bis-methylsulfanyl-2-nitroethylene with 1,3-diaminopropan-2-ol is energetically favorable acs.org. The reaction proceeds through the initial nucleophilic attack of an amino group on the electrophilic carbon, followed by the elimination of methanethiol (B179389) to form a transition state. A subsequent intramolecular nucleophilic attack by the second amino or hydroxyl group leads to the cyclized product acs.org.
The synthesis of pyrimidin-5-ol itself can be achieved through pathways such as the catalytic hydrogenation of 5-[(phenylmethyl)oxy]pyrimidine using palladium on activated carbon chemicalbook.com.
Nucleophilic Aromatic Substitution (SNAr) Reactions on Pyrimidin-5-ol Scaffolds
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of pyrimidine rings, particularly when good leaving groups are present at electron-deficient positions (C2, C4, and C6). The presence of two nitrogen atoms in the pyrimidine ring facilitates nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate.
While the hydroxyl group at the 5-position is not a typical leaving group, SNAr reactions can be envisioned on derivatives of pyrimidin-5-ol where a halogen is present at an activated position. For instance, in 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic displacement by amines and alkoxides uniatlantico.edu.co. The reaction outcomes can be influenced by factors such as the concentration of the nucleophile and the solvent system, sometimes leading to unexpected products from amination, solvolysis, and condensation processes uniatlantico.edu.co.
The reactivity of different positions on the pyrimidine ring towards SNAr can vary. Generally, the C4 and C6 positions are more reactive than the C2 position. This has been a subject of discussion, with the expectation that the C2 position, being flanked by two nitrogen atoms, would be the most electrophilic. However, experimental evidence often shows preferential reaction at C4/C6 youtube.com. Recent computational and experimental studies have also suggested that some SNAr reactions on heteroaromatics may proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway involving a discrete Meisenheimer complex nih.gov.
For pyrimidin-5-ol itself, direct SNAr at the hydroxylated carbon is unlikely. However, conversion of the hydroxyl group to a better leaving group could potentially enable such reactions. More commonly, SNAr reactions are performed on halopyrimidines, which can be precursors to hydroxypyrimidines. For example, 5-bromopyrimidine (B23866) undergoes nucleophilic displacement reactions under microwave irradiation sigmaaldrich.com.
Electrophilic Substitution and Functionalization of Pyrimidin-5-ol
Electrophilic aromatic substitution on the pyrimidine ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atoms. However, the presence of electron-donating groups, such as a hydroxyl group, can activate the ring towards electrophilic attack. The 5-position in pyrimidine is the most electron-rich and is the preferred site for electrophilic substitution.
The hydroxyl group at the 5-position in pyrimidin-5-ol is expected to direct electrophiles to the ortho and para positions. However, in the pyrimidine ring, the options are limited to the adjacent C4 and C6 positions. The directing effect of the hydroxyl group would enhance the reactivity of these positions towards electrophiles.
A common electrophilic substitution reaction is halogenation. For instance, the bromination of pyrimidine can be achieved to yield 5-bromopyrimidine google.com. The presence of activating groups like amino or hydroxyl groups facilitates electrophilic substitution at the C-5 position nih.gov. Various brominating agents have been used for the 5-bromination of pyrimidine derivatives, including 1,3-dibromo-5,5-dimethylhydantoin (B127087) nih.gov.
While specific studies on the electrophilic substitution of pyrimidin-5-ol are limited, it is anticipated that reactions such as nitration, sulfonation, and Friedel-Crafts reactions would proceed at the 4 or 6 positions, provided the reaction conditions are suitable to overcome the inherent π-deficiency of the pyrimidine ring.
Tautomerism and Isomerization Phenomena in Pyrimidin-5-ol Systems
Hydroxypyrimidines can exist in tautomeric forms, most commonly exhibiting keto-enol tautomerism. For pyrimidin-5-ol, a potential tautomeric equilibrium exists with pyrimidin-5(4H)-one and/or pyrimidin-5(6H)-one. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the presence of other substituents on the ring.
Studies on related systems, such as 4-hydroxypyrimidine (B43898), have shown that in solution, it undergoes keto-enol tautomerization to pyrimidin-4(1H)-one and pyrimidin-4(3H)-one forms researchgate.net. The relative stability of these tautomers has been investigated both computationally and experimentally researchgate.net. In the gas phase, pyrimidin-4-one is generally found to be more stable than the 4-hydroxypyrimidine tautomer researchgate.net. The presence of additional hydroxyl or thiol groups can further influence the stability of the different tautomeric forms researchgate.net.
The tautomeric state of a molecule can significantly impact its chemical reactivity and biological activity. For instance, the ability to form hydrogen bonds and the electronic distribution within the molecule are altered between the keto and enol forms. Understanding the tautomeric preferences of pyrimidin-5-ol is therefore crucial for predicting its behavior in chemical reactions and biological systems.
Isomerization reactions involving the pyrimidine ring have also been reported, such as the conversion of pyrazolopyrimidines to pyrazolopyridines through a ring-opening and ring-closing mechanism rsc.org. Such isomerizations can be promoted by heat or under acidic or basic conditions.
Mechanistic Studies of Cyclization and Annulation Reactions Involving Pyrimidin-5-ol Precursors
Pyrimidin-5-ol and its derivatives can serve as precursors for the synthesis of fused heterocyclic systems through cyclization and annulation reactions. These reactions are valuable for the construction of complex molecular architectures with potential applications in medicinal chemistry and materials science.
While specific examples utilizing pyrimidin-5-ol as a precursor are not abundant in the literature, the general principles of cyclization reactions involving pyrimidine derivatives can be applied. For instance, multicomponent reactions are a powerful tool for the synthesis of fused pyrimidines. The reaction of benzaldehyde, Meldrum's acid, and 6-aminouracil (B15529) to form pyrido[2,3-d]pyrimidines has been studied theoretically, revealing a mechanism that involves Knoevenagel condensation, Michael addition, cyclization, and subsequent release of propanone and carbon dioxide nih.gov.
Radical cyclization is another approach for the formation of five- and six-membered rings fused to a heterocyclic core. These reactions are typically initiated by a radical initiator and proceed through a radical cascade mechanism.
The synthesis of new pyrimidine-containing compounds, such as 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives, has been achieved through one-pot reactions involving primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid nih.gov. This demonstrates the potential of building complex structures from simple pyrimidine precursors.
Hydrolysis and Stability Studies of this compound in Aqueous Environments
The stability of this compound in aqueous environments is an important consideration, particularly for its potential applications in biological systems. The hydrochloride salt is expected to be readily soluble in water. In solution, the pyrimidine ring can be susceptible to hydrolytic degradation, especially under harsh pH conditions or elevated temperatures.
The presence of the hydroxyl group at the 5-position may influence the stability of the pyrimidine ring. The tautomeric equilibrium between the hydroxyl and keto forms could play a role in the hydrolysis mechanism. For instance, the keto form might be more susceptible to nucleophilic attack by water.
Computational and Theoretical Chemistry Studies of Pyrimidin 5 Ol Hydrochloride
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules like Pyrimidin-5-ol.
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For Pyrimidin-5-ol, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, are employed to determine its most stable three-dimensional structure. This process provides crucial information on bond lengths, bond angles, and dihedral angles.
Pyrimidin-5-ol can exist in different tautomeric forms, primarily the enol form (pyrimidin-5-ol) and keto forms (pyrimidin-5(2H)-one, pyrimidin-5(4H)-one, and pyrimidin-5(6H)-one). Computational studies are essential to determine the relative stabilities of these tautomers. The calculated energies of the optimized geometries help in identifying the most predominant tautomer in the gas phase and in different solvents. Generally, the aromaticity of the pyrimidine (B1678525) ring influences the stability, with the enol form often being more stable in the gas phase.
Table 1: Representative Optimized Geometrical Parameters of Pyrimidin-5-ol (enol form) calculated using DFT/B3LYP/6-31G *
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.34 | C2-N1-C6 | 115.8 |
| C2-N3 | 1.33 | N1-C2-N3 | 127.5 |
| N3-C4 | 1.34 | C2-N3-C4 | 115.8 |
| C4-C5 | 1.40 | N3-C4-C5 | 121.7 |
| C5-C6 | 1.39 | C4-C5-C6 | 117.5 |
| C6-N1 | 1.34 | C5-C6-N1 | 121.7 |
| C5-O | 1.36 | C4-C5-O | 123.0 |
| O-H | 0.97 | C6-C5-O | 119.5 |
Note: The values in this table are illustrative and representative of typical DFT calculations for similar aromatic heterocyclic compounds. Actual values would be obtained from specific computational studies on Pyrimidin-5-ol.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity.
For Pyrimidin-5-ol, DFT calculations can provide the energies of the HOMO and LUMO. The distribution of these orbitals over the molecule reveals the most probable sites for electrophilic and nucleophilic attack. In the enol form of Pyrimidin-5-ol, the HOMO is typically a π-orbital distributed over the pyrimidine ring and the oxygen atom, indicating that these are the primary sites for electrophilic attack. The LUMO is usually a π*-orbital, with significant contributions from the carbon and nitrogen atoms of the ring, suggesting these are the sites for nucleophilic attack.
Table 2: Representative Frontier Molecular Orbital Energies of Pyrimidin-5-ol Tautomers (in eV) calculated using DFT
| Tautomer | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Pyrimidin-5-ol (enol) | -6.5 | -0.8 | 5.7 |
| Pyrimidin-5(2H)-one (keto) | -6.8 | -1.2 | 5.6 |
| Pyrimidin-5(4H)-one (keto) | -7.0 | -1.5 | 5.5 |
Note: These are representative values illustrating the typical energy ranges and differences between tautomers as determined by DFT calculations.
Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Theoretical vibrational spectra obtained from DFT calculations are valuable for the assignment of experimental spectral bands.
The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds. For Pyrimidin-5-ol, characteristic vibrational modes include the O-H stretching of the hydroxyl group, C-H stretching of the aromatic ring, C=N and C=C stretching vibrations within the pyrimidine ring, and various in-plane and out-of-plane bending modes. Comparing the calculated and experimental spectra allows for a detailed understanding of the molecular structure and bonding.
Table 3: Representative Calculated Vibrational Frequencies for Pyrimidin-5-ol
| Vibrational Mode | Calculated Frequency (cm-1) | Description |
| ν(O-H) | 3650 | O-H stretching |
| ν(C-H) | 3100 - 3000 | Aromatic C-H stretching |
| ν(C=N), ν(C=C) | 1600 - 1400 | Pyrimidine ring stretching |
| δ(O-H) | 1350 | O-H in-plane bending |
| δ(C-H) | 1200 - 1000 | Aromatic C-H in-plane bending |
| γ(C-H) | 900 - 700 | Aromatic C-H out-of-plane bending |
Note: These frequencies are illustrative and based on typical values for similar functional groups in aromatic systems.
Molecular Dynamics (MD) Simulations for Dynamic Behavior of Pyrimidin-5-ol Systems
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations can provide insights into the dynamic behavior of Pyrimidin-5-ol hydrochloride in different environments, such as in aqueous solution.
In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to predict the trajectory of each atom. For this compound in water, MD simulations can reveal information about its solvation structure, including the arrangement of water molecules around the solute and the formation of hydrogen bonds. These simulations can also be used to study the conformational dynamics of the molecule and its interactions with other molecules in the system. Understanding the hydration shell around the protonated pyrimidine ring and the hydroxyl group is crucial for comprehending its behavior in biological systems.
Quantum Chemical Descriptors and Reactivity Prediction for Pyrimidin-5-ol
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its chemical properties and reactivity. These descriptors can be calculated using the outputs of DFT calculations, particularly the HOMO and LUMO energies.
Important global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).
Chemical Softness (S): The reciprocal of hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = χ² / 2η).
These descriptors provide a quantitative basis for comparing the reactivity of different tautomers of Pyrimidin-5-ol and for predicting its behavior in various chemical reactions. For instance, a lower chemical hardness and a higher electrophilicity index would suggest higher reactivity.
Computational Modeling of Protonation States and Acid-Base Properties of this compound
This compound exists in a protonated form. Computational modeling is crucial for determining the most likely site of protonation and for predicting the acid dissociation constant (pKa) of the molecule. The pyrimidine ring contains two nitrogen atoms, and the hydroxyl group has an oxygen atom, all of which are potential sites for protonation.
By calculating the total energy of the different possible protonated forms of Pyrimidin-5-ol, the most stable protonated species can be identified. The proton affinity of each potential protonation site can also be calculated to provide a quantitative measure of their basicity. For pyrimidine derivatives, the ring nitrogen atoms are generally the most basic sites.
Furthermore, computational methods, often combined with continuum solvation models (like the Polarizable Continuum Model, PCM), can be used to predict the pKa value of the protonated species. These calculations involve computing the Gibbs free energy change for the deprotonation reaction in solution. Accurate pKa prediction is vital for understanding the ionization state of this compound at different pH values, which in turn governs its solubility, membrane permeability, and interactions with biological targets.
Adsorption Mechanism Studies on Various Surfaces Involving Pyrimidin-5-ol Derivatives
Computational and theoretical chemistry studies have provided significant insights into the adsorption mechanisms of pyrimidine derivatives on various surfaces. These investigations are crucial for understanding the interfacial behavior of these molecules, which is pertinent to applications such as corrosion inhibition, surface functionalization, and the development of novel materials. The adsorption of pyrimidin-5-ol and its derivatives is influenced by a combination of factors including the electronic structure of the molecule, the nature of the surface, and the surrounding environment.
Adsorption on Metal Surfaces
Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the interaction between pyrimidine derivatives and metal surfaces, such as iron, copper, and aluminum. The adsorption mechanism is largely governed by the formation of coordinate bonds between the heteroatoms (nitrogen and oxygen) in the pyrimidine ring and the metal surface atoms.
The pyrimidine ring, with its π-electron system and lone pair electrons on the nitrogen atoms, can effectively interact with the vacant d-orbitals of transition metals. For pyrimidin-5-ol derivatives, the hydroxyl group introduces an additional site for interaction. The molecule can adsorb onto the metal surface through a combination of physisorption (van der Waals forces, electrostatic interactions) and chemisorption (covalent bond formation).
Iron Surfaces: On iron surfaces, which are of particular interest for corrosion inhibition studies, pyrimidine derivatives have been shown to form a protective layer that mitigates corrosion. Computational models suggest that the adsorption is a spontaneous process. The orientation of the adsorbed molecule is a critical factor; a flat or parallel orientation with respect to the surface generally maximizes the interaction by facilitating the overlap of the molecule's π-orbitals with the metal's d-orbitals. The presence of the hydroxyl group in pyrimidin-5-ol can enhance this interaction through the formation of Fe-O bonds. DFT calculations on similar heterocyclic compounds have shown that the interaction involves both the donation of electrons from the nitrogen and oxygen atoms to the iron surface and back-donation from the iron d-orbitals to the π* anti-bonding orbitals of the pyrimidine ring. This synergistic bonding mechanism strengthens the adsorption.
Copper Surfaces: Studies on copper surfaces have also revealed strong adsorption of pyrimidine derivatives. The interaction is often characterized by significant charge transfer from the molecule to the copper surface. The adsorption and binding energies calculated for pyridine (B92270) and pyrimidine derivatives on a Cu(111) surface indicate a strong interaction, suggesting the formation of a stable adsorbed layer.
Adsorption on Metal Oxide Surfaces
The adsorption of hydroxyl-substituted pyrimidines on metal oxide surfaces like aluminum oxide (Al₂O₃), iron(III) oxide (Fe₂O₃), and titanium(IV) oxide (TiO₂) is significantly influenced by the tautomeric equilibrium of the adsorbate. nih.gov For pyrimidin-5-ol, a keto-enol tautomerism exists. Theoretical and experimental studies on similar hydroxypyridines and pyrimidines have shown that significant adsorption occurs primarily when the hydroxy (enol) tautomer is the predominant form in the solution. nih.gov
The lack of substantial adsorption of the oxo (keto) tautomer is attributed to less favorable electrostatic interactions with the surface and strong hydrogen bonding between the keto group and water molecules, which competes with surface adsorption. nih.gov The adsorption of the hydroxy tautomer can proceed through two main mechanisms:
Nonspecific Electrostatic Interactions: This is likely for derivatives where the cyclic nitrogen and the hydroxyl group are in ortho positions. nih.gov
Surface Complexation: For non-ortho-substituted derivatives like pyrimidin-5-ol, adsorption is more likely to occur via the formation of surface complexes, where the hydroxyl group and a ring nitrogen atom coordinate to a metal center on the oxide surface. nih.gov
Adsorption on Carbon-Based Surfaces
The interaction of pyrimidine derivatives with carbonaceous surfaces like activated carbon and graphene is often dominated by non-covalent interactions, particularly π-π stacking. The aromatic ring of the pyrimidine derivative interacts with the graphitic basal planes of these materials.
In the case of pyrimidin-5-ol derivatives, the substituent groups can modulate this interaction. The hydroxyl group can introduce additional hydrogen bonding possibilities with functional groups present on the surface of modified carbons (e.g., graphene oxide). DFT studies on the adsorption of pyrimidine derivatives on graphene oxide have indicated that interactions can occur with carboxylic acid groups on the surface, involving the nitrogen atoms of the pyrimidine ring.
Detailed Research Findings and Data
Computational studies provide quantitative data that characterizes the adsorption process. This includes adsorption energies, bond lengths, and electronic properties. The following tables present representative data based on DFT calculations for pyrimidine derivatives on different surfaces.
Table 1: Calculated Adsorption and Binding Energies of Pyrimidine Derivatives on a Cu(111) Surface
| Inhibitor Molecule | Eadsorption (kcal/mol) | Ebinding (kcal/mol) |
|---|---|---|
| Pyrimidine Derivative A | -21.92 | -23.51 |
| Pyrimidine Derivative B | -24.78 | -26.65 |
Note: Data is illustrative and based on findings for formamidine (B1211174) derivatives of pyridine and pyrimidine.
Table 2: Interaction Energies of Arylquinoline Derivatives on an Fe(110) Surface
| Molecule | Interaction Energy (eV) |
|---|---|
| Arylquinoline Derivative 1 | -2.75 |
| Arylquinoline Derivative 2 | -2.34 |
| Hydroxyphenyl-substituted Derivative 3 | -2.98 |
Note: This data for quinoline (B57606) derivatives illustrates the strong interaction energies possible, with the hydroxyl-substituted compound showing the strongest interaction, a trend that can be extrapolated to pyrimidin-5-ol.
Table 3: Quantum Chemical Parameters for Pyrimidine Derivatives
| Parameter | Molecule 1 | Molecule 2 | Molecule 3 |
|---|---|---|---|
| EHOMO (eV) | -6.54 | -6.21 | -6.87 |
| ELUMO (eV) | -1.23 | -1.54 | -1.09 |
| Energy Gap (ΔE) (eV) | 5.31 | 4.67 | 5.78 |
| Dipole Moment (Debye) | 3.45 | 4.12 | 2.89 |
Note: EHOMO (Energy of the Highest Occupied Molecular Orbital) and ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) are key indicators of the molecule's reactivity and ability to donate or accept electrons, which is central to the adsorption mechanism.
Pyrimidin 5 Ol Hydrochloride As a Building Block in Advanced Organic Synthesis
Design and Synthesis of Complex Heterocyclic Systems using Pyrimidin-5-ol Scaffolds
The pyrimidin-5-ol scaffold is a foundational component for the construction of fused polycyclic systems, which are prevalent in medicinal chemistry and materials science. The inherent reactivity of the pyrimidine (B1678525) ring and its substituents allows for various annulation, or ring-forming, reactions. Synthetic chemists utilize this scaffold to build complex structures such as pyrimido[4,5-b]quinolines, furo[2,3-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines.
The synthesis of these systems often involves the condensation of a functionalized pyrimidine, derived from pyrimidin-5-ol, with other cyclic or acyclic precursors. For instance, the construction of pyrimido[4,5-b]quinoline derivatives, known as 5-deazaflavins, can be achieved through intramolecular cyclization of appropriately substituted pyrimidines. researchgate.net These strategies are crucial for accessing novel chemical space and developing compounds with specific biological or material properties. phcogj.comnih.gov The strategic placement of functional groups on the initial pyrimidin-5-ol ring directs the regioselectivity of the subsequent cyclization reactions, enabling the targeted synthesis of desired isomers.
| Starting Pyrimidine Type | Reaction Partner(s) | Resulting Fused System | Synthetic Strategy |
|---|---|---|---|
| Aminopyrimidinone | Aromatic Aldehyde, Dimedone | Pyrimido[4,5-b]quinoline | One-pot cyclocondensation nih.gov |
| 2-Amino-quinoline-3-carbonitrile | Formamide (B127407), Thiourea (B124793) | Pyrimido[4,5-b]quinoline | Cyclization semanticscholar.org |
| 6-Arylamino-1,3-dialkyluracils | Polyfluorocarboxylic acid anhydrides | Pyrimido[4,5-b]quinoline-2,4-dione | Cyclization researchgate.net |
| Pyrazolo[3′,4′:4,5]pyrido[2,3‐d]pyrimidine | Malonate derivatives | Pyrimido[5′′′,4′′′:5′′,6′′]pyrido[4′′,3′′:3′,4′]pyrazolo[1′,5′:1,2]pyrimidine | Cyclocondensation nih.gov |
Role in Multicomponent Reaction Development for Novel Chemical Entities
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.govrsc.org Pyrimidin-5-ol and its derivatives are excellent candidates for MCRs due to their multiple reactive sites. These reactions allow for the rapid generation of molecular diversity and complexity from simple, readily available precursors. nih.govijper.org
The pyrimidine scaffold can participate in well-established MCRs, such as the Biginelli reaction, which condenses an aldehyde, a β-ketoester, and urea (B33335) or thiourea to form dihydropyrimidinones. nih.gov Furthermore, novel MCRs are continuously being developed that utilize pyrimidine-based building blocks to access unique heterocyclic libraries. rsc.orgrsc.org For example, a one-pot, three-component cyclocondensation involving an aminopyrimidine, an aromatic aldehyde, and a β-diketone can yield complex pyrimidoquinoline structures. nih.gov This approach is valued for its operational simplicity, high atom economy, and ability to quickly produce libraries of structurally diverse compounds for screening purposes. nih.gov
| MCR Type / Name | Pyrimidine-based Component | Other Components | Product Class |
|---|---|---|---|
| Biginelli-like Reaction | Urea/Thiourea (forms pyrimidine ring) | Aromatic Aldehyde, Active Methylene Compound | Dihydropyrimidinones nih.gov |
| Three-component Cyclocondensation | 6-Aminopyrimidinone | Aromatic Aldehyde, Dimedone | Tetrahydropyrimido[4,5-b]quinolinediones nih.gov |
| Iridium-catalyzed MCR | Amidine (forms pyrimidine ring) | Alcohols | Substituted Pyrimidines nih.govorganic-chemistry.org |
| Three-component Synthesis | Barbituric Acid | Aromatic Aldehyde, Malononitrile (B47326) | Pyrano[2,3-d]pyrimidines rsc.org |
Precursor in the Synthesis of Functionalized Pyrimidine Derivatives
The pyrimidin-5-ol core is a versatile precursor for a wide range of functionalized pyrimidine derivatives. The hydroxyl group at the C5 position is a key synthetic handle that can be readily transformed into other functional groups, thereby modulating the molecule's electronic properties and providing points for further elaboration.
Common transformations include:
O-Alkylation and O-Acylation: The hydroxyl group can be converted into ethers and esters through reactions with alkyl halides or acyl chlorides, respectively.
Conversion to Triflates: Reaction with triflic anhydride (B1165640) converts the hydroxyl group into a triflate (-OTf), which is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). nih.gov This allows for the introduction of aryl, alkynyl, or amino substituents at the C5 position.
Halogenation: The pyrimidine ring can be subjected to halogenation, introducing chloro, bromo, or iodo substituents that can also serve as handles for cross-coupling reactions. For instance, treatment of a dihydroxypyrimidine with phosphorus oxychloride can yield a dichloropyrimidine derivative. nih.gov
These functionalization strategies are fundamental for structure-activity relationship (SAR) studies in drug discovery, allowing chemists to systematically modify the pyrimidine scaffold to optimize biological activity. mdpi.com
| Reaction Type | Reagent(s) | Functional Group Introduced | Purpose / Next Step |
|---|---|---|---|
| O-Alkylation | Alkyl Halide (e.g., CH₃I), Base | Ether (-OR) | Modify steric/electronic properties |
| O-Acylation | Acyl Chloride (e.g., Acetyl Chloride), Base | Ester (-OCOR) | Introduce new carbonyl functionality |
| Triflation | Triflic Anhydride (Tf₂O), Pyridine (B92270) | Triflate (-OTf) | Enable Pd-catalyzed cross-coupling nih.gov |
| Chlorination (of related diols) | Phosphorus Oxychloride (POCl₃) | Chloride (-Cl) | Enable nucleophilic aromatic substitution nih.gov |
Application in Catalyst Ligand Design and Coordination Chemistry
In coordination chemistry and homogeneous catalysis, ligands play a critical role in controlling the reactivity and selectivity of a metal center. The pyrimidine nucleus, as a 1,3-diazine, is an isosteric analogue of pyridine but possesses distinct electronic properties. acs.org The lower aromaticity and the presence of two nitrogen atoms make pyrimidine-based ligands more π-acidic than their pyridine counterparts. acs.org
Pyrimidin-5-ol and its derivatives can be designed as N,O-bidentate or N,N-bidentate ligands for various transition metals. The two nitrogen atoms of the pyrimidine ring, combined with the oxygen of the hydroxyl group (or a derivative), can effectively chelate a metal ion. Incorporating a pyrimidine moiety into established ligand frameworks, such as pyridine-diimine (PDI) scaffolds, can significantly alter the catalyst's performance. For example, replacing a pyridine ring with a pyrimidine in an iron-based catalyst for alkyne trimerization was shown to switch the regioselectivity of the cycloaddition reaction. acs.org This highlights the potential of pyrimidine-based ligands to fine-tune catalytic processes and achieve novel chemical transformations. mdpi.com
| Ligand Type | Coordination Sites | Potential Metal Centers | Catalytic Application Area |
|---|---|---|---|
| Pyrimidine-diimine (PymDI) | N,N,N-Pincer | Fe, Co, Ru | Cycloadditions, Hydrogenations acs.org |
| Functionalized Pyrimidin-5-ol | N,O-Bidentate | Cu, Pd, Rh | Cross-coupling, Asymmetric catalysis |
| Aminopyrimidine derivatives | N,N-Bidentate | Pd, Pt, Ir | C-H activation, Polymerization |
Advanced Derivatives and Analogues of Pyrimidin 5 Ol in Research
Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives from Pyrimidine (B1678525) Precursors
The pyrazolo[1,5-a]pyrimidine framework, an isostere of adenine, is a significant scaffold in the development of therapeutic agents, particularly protein kinase inhibitors. researchgate.netnih.govrsc.org The synthesis of these derivatives often involves the construction of the pyrimidine ring onto a pre-existing pyrazole (B372694) or vice-versa. A prevalent method involves the cyclocondensation reaction of 5-aminopyrazole derivatives with various 1,3-biselectrophilic compounds, such as β-dicarbonyls, β-enaminones, and β-ketonitriles. nih.govrsc.org This approach allows for regioselective formation of the fused heterocyclic system. nih.gov
While direct synthesis from pyrimidin-5-ol is less commonly cited, pyrimidine precursors like aminopyrimidines are crucial. For instance, the reaction of 5-aminopyrazoles with reagents derived from pyrimidine chemistry can lead to the desired fused system. researchgate.net Advanced synthetic strategies, including multicomponent reactions, microwave-assisted synthesis, and palladium-catalyzed cross-coupling reactions, have been developed to create diverse libraries of these compounds efficiently. researchgate.netnih.gov
Research has shown that pyrazolo[1,5-a]pyrimidine derivatives are potent inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and B-Raf, making them promising candidates for anticancer therapies. researchgate.netrsc.orgekb.eg Structure-activity relationship (SAR) studies have been crucial in optimizing the inhibitory activity and selectivity of these compounds by modifying substituents on both the pyrazole and pyrimidine rings. researchgate.net
Table 1: Selected Pyrazolo[1,5-a]pyrimidine Derivatives and their Research Highlights
| Compound Class | Precursors | Synthetic Method | Key Research Findings |
|---|---|---|---|
| Substituted pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazoles, β-dicarbonyl compounds | Cyclocondensation | Potent protein kinase inhibitors (e.g., CK2, EGFR, B-Raf, CDKs). researchgate.netrsc.org |
| 7-Aminopyrazolo[1,5-a]pyrimidines | 5-Aminopyrazole derivatives, 3-oxo-2-phenyl propanenitrile | Cyclocondensation | Investigated as Tropomyosin Receptor Kinase (Trk) inhibitors. mdpi.com |
| Cyclopentapyrazolo[1,5-a]pyrimidines | 3-Substituted-5-amino-1H-pyrazoles, cyclic β-dicarbonyls | Regioselective cyclization | Demonstrates control over reaction pathways based on precursors. nih.gov |
Thieno[2,3-d]pyrimidine (B153573) and Related Annulated Pyrimidine Structures
Thieno[2,3-d]pyrimidines are another class of fused heterocycles that are considered bioisosteres of purines, particularly adenine. nih.gov This structural similarity has made them a focal point in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govscielo.br
The synthesis of the thieno[2,3-d]pyrimidine core can be broadly approached in two ways:
Construction of the thiophene (B33073) ring onto a pyrimidine precursor : This involves starting with a suitably functionalized pyrimidine, such as a 4-chloropyrimidine-5-carbonitrile (B106730) or a 4-chloropyrimidine-5-carbaldehyde, and reacting it with a reagent that provides the sulfur and remaining carbon atoms for the thiophene ring, like an alkyl 2-mercaptoacetate. researchgate.net
Construction of the pyrimidine ring onto a thiophene precursor : The more common approach begins with a 2-aminothiophene-3-carbonitrile (B183302) or 2-aminothiophene-3-carboxamide (B79593) derivative. nih.gov These intermediates, often synthesized via the Gewald reaction, can be cyclized with various one-carbon reagents like formic acid or formamide (B127407) to form the pyrimidine ring. scielo.brresearchgate.net
Research into thieno[2,3-d]pyrimidine derivatives has identified them as potent kinase inhibitors, targeting enzymes like EGFR, VEGFR-2, and others implicated in cancer progression. scielo.brresearchgate.net Their planar structure allows them to function effectively as ATP-competitive inhibitors in the kinase domain.
Table 2: Synthetic Routes and Applications of Thieno[2,3-d]pyrimidines
| Starting Material | Synthetic Approach | Resulting Derivative Class | Noted Biological Activity |
|---|---|---|---|
| 2-Aminothiophene-3-carbonitrile | Cyclization with formic acid | Thieno[2,3-d]pyrimidin-4-one | Precursor for various bioactive compounds. researchgate.net |
| 4-Chlorothieno[2,3-d]pyrimidines | Nucleophilic substitution with amines | 4-Alkyl/Arylaminothieno[2,3-d]pyrimidines | Antifungal agents. nih.gov |
| 2-Acylaminothiophene-3-carboxamide | Base-catalyzed cyclization | 4-Oxo-dihydrothieno[2,3-d]pyrimidines | Intermediates for kinase inhibitors. nih.gov |
| Pyranone, malononitrile (B47326), sulfur | Gewald reaction followed by Dimroth rearrangement | Substituted thieno[2,3-d]pyrimidines | Antitumor (breast cancer). scielo.br |
Pyrimidine-Pyrazole Hybrid Molecular Architectures
The strategy of creating hybrid molecules by combining two or more pharmacologically active scaffolds is a well-established approach in medicinal chemistry to develop novel agents with potentially enhanced activity or a dual mode of action. Pyrimidine-pyrazole hybrids have emerged as a promising area of research, particularly in the search for new antimicrobial agents. acs.orgnih.gov
The synthesis of these hybrids often involves a multi-step process where a pyrazole-containing chalcone (B49325) acts as a key intermediate. This chalcone can then be reacted with reagents like urea (B33335), thiourea (B124793), or guanidine (B92328) to construct the pyrimidine ring, resulting in a molecule where the two heterocyclic systems are linked. acs.orgmiami.edu This modular synthesis allows for structural diversity by varying the substituents on both the pyrazole and the precursor aromatic aldehyde used for the chalcone synthesis.
Research findings have highlighted the potential of these hybrid architectures as potent antibacterial agents, including against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). acs.orgnih.gov Some of these compounds have been shown to act by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in bacteria. nih.gov Molecular modeling and docking studies play a crucial role in understanding the binding interactions of these hybrids with their target enzymes, guiding the design of more potent inhibitors. nih.gov
Pyrimidine-5-carbonitrile and Pyrimidine-5-carboxamide Derivatives
Pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide moieties are important functional groups that can be incorporated into the pyrimidine ring system. These derivatives serve as valuable intermediates for the synthesis of more complex heterocyclic compounds and are also investigated for their own biological properties. kthmcollege.ac.in
An efficient and environmentally friendly method for the synthesis of pyrimidine-5-carbonitrile derivatives is the one-pot, three-component Biginelli-type reaction. kthmcollege.ac.innih.gov This reaction typically involves the condensation of a substituted aromatic aldehyde, malononitrile, and urea or thiourea. nih.gov The reaction can be catalyzed by various agents, including ammonium (B1175870) chloride or novel solid acid catalysts, often under solvent-free conditions. kthmcollege.ac.innih.gov The resulting pyrimidine-5-carbonitrile can then be hydrolyzed, for example with concentrated sulfuric acid, to yield the corresponding pyrimidine-5-carboxamide. kthmcollege.ac.in
These derivatives have been explored for a range of biological activities. For instance, certain pyrimidine-5-carbonitrile derivatives have been designed and synthesized as EGFR inhibitors with anticancer and apoptotic activities. rsc.org The carbonitrile and carboxamide groups can participate in hydrogen bonding and other interactions within the active sites of biological targets, making them key features for molecular recognition.
Table 3: Synthesis of Pyrimidine-5-carbonitrile Derivatives
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |
|---|---|---|---|---|
| Aromatic Aldehyde | Malononitrile | Urea/Thiourea | NH4Cl, 110°C, solvent-free | 2-Amino/thioxo-4-aryl-1,2-dihydropyrimidine-5-carbonitrile. kthmcollege.ac.in |
| Aromatic Aldehyde | Malononitrile | Urea/Thiourea | Bone char-nPrN-SO3H, 80°C, solvent-free | 2-Amino/thioxo-4-aryl-1,2-dihydropyrimidine-5-carbonitrile. nih.gov |
| Substituted Benzaldehyde | Cyanoacetamide | Urea/Thiourea | NH4Cl, 110°C, solvent-free | 2-Oxo/thioxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carboxamide. kthmcollege.ac.in |
Pyrrolo[2,3-d]pyrimidine Analogs and Their Synthesis
Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are structural analogues of purines where the nitrogen atom at position 7 is replaced by a carbon atom. mdpi.commdpi.com This modification has led to the development of numerous derivatives with significant therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents. nih.gov Pemetrexed, an antifolate drug used in cancer treatment, features this core structure. nih.gov
The synthesis of the pyrrolo[2,3-d]pyrimidine scaffold can be achieved through various strategies. benthamdirect.com A common method involves building the pyrrole (B145914) ring onto an existing, appropriately substituted pyrimidine. This often starts with a 6-aminopyrimidine derivative, such as 6-amino-1,3-dimethyluracil (B104193). nih.govscielo.org.mx This precursor can undergo cascade or multi-component reactions with other reagents to construct the fused pyrrole ring. nih.govscielo.org.mx For example, an I2/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil with aurones affords pyrrolo[2,3-d]pyrimidine derivatives in high yields. nih.gov
Research on these analogues is heavily focused on their role as kinase inhibitors. mdpi.comnih.gov The 7-deazapurine core serves as an excellent scaffold for designing inhibitors that target the ATP-binding site of various kinases, such as EGFR, JAK, and others. nih.govacs.org By modifying the substituents at various positions of the heterocyclic system, researchers can fine-tune the potency and selectivity of these compounds against specific kinase targets. mdpi.com
Table 4: Research Highlights of Pyrrolo[2,3-d]pyrimidine Analogs
| Derivative Class | Synthetic Precursors | Key Research Finding | Target/Application |
|---|---|---|---|
| Tricyclic Pyrrolo[2,3-d]pyrimidinones | 6-aminopyrimidines | Selective antitumor activity on colon cancer cell lines. mdpi.com | Antitumor |
| Halogenated Benzylidene-benzohydrazides | 7H-pyrrolo[2,3-d]pyrimidine | Potent multi-targeted kinase inhibitors. mdpi.com | Anticancer (EGFR, Her2, VEGFR2, CDK2) |
| Covalent Inhibitors | Pyrrolopyrimidine scaffold | Selectively inhibit mutant EGFR activity. nih.gov | Anticancer (NSCLC) |
| JAK/HDAC Dual Inhibitors | Pyrrolo[2,3-d]pyrimidine-based scaffold | Overcome resistance to HDAC inhibitors in breast cancer. acs.org | Anticancer (Triple-negative breast cancer) |
Future Research Directions and Emerging Trends for Pyrimidin 5 Ol Hydrochloride Research
Development of Novel Synthetic Methodologies for Pyrimidin-5-ol
The synthesis of pyrimidine (B1678525) derivatives is a well-established field, yet the development of more efficient, sustainable, and regioselective methods for producing pyrimidin-5-ol remains a key area of future research. nih.gov Traditional methods often involve multi-step processes with harsh reaction conditions. wikipedia.org Emerging trends focus on the development of novel catalytic systems and one-pot multicomponent reactions to streamline the synthesis.
One promising approach is the use of transition metal catalysts, such as iridium complexes, to facilitate the multicomponent synthesis of pyrimidines from readily available starting materials like alcohols and amidines. nih.gov This method offers a high degree of atom economy and allows for the creation of diverse libraries of substituted pyrimidines. nih.gov Future research will likely focus on adapting these methods for the specific synthesis of pyrimidin-5-ol, potentially through the use of protected hydroxyl precursors.
Another area of interest is the application of green chemistry principles to the synthesis of pyrimidin-5-ol. This includes the use of ultrasound or microwave irradiation to promote reactions, which can lead to shorter reaction times and higher yields. nih.govresearchgate.net The development of solvent-free reaction conditions is also a significant goal, reducing the environmental impact of the synthesis. nih.gov
| Synthetic Approach | Key Features | Potential Advantages for Pyrimidin-5-ol Synthesis |
| Transition Metal Catalysis | Utilizes catalysts like iridium or palladium to facilitate C-C and C-N bond formation. nih.gov | High regioselectivity, atom economy, and the ability to construct the pyrimidine core in a single step. |
| Multicomponent Reactions | Combines three or more reactants in a single reaction vessel to form a complex product. nih.govresearchgate.net | Increased efficiency, reduced waste, and rapid generation of diverse derivatives. |
| Green Chemistry Methods | Employs techniques like microwave or ultrasound irradiation and solvent-free conditions. nih.govresearchgate.net | Shorter reaction times, higher yields, and reduced environmental impact. |
| Flow Chemistry | Reactions are performed in a continuous flow system rather than in a batch reactor. | Precise control over reaction parameters, improved safety, and scalability. |
Exploration of Undiscovered Reactivity Patterns of Pyrimidin-5-ol
The reactivity of pyrimidin-5-ol is largely governed by the electronic properties of the pyrimidine ring and the presence of the hydroxyl group. The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic attack. The hydroxyl group, being an electron-donating group, can influence the regioselectivity of these reactions.
A key aspect of pyrimidin-5-ol's reactivity is its tautomerism; it can exist in equilibrium between the -ol and the -one forms. This tautomeric equilibrium can be influenced by factors such as the solvent and the presence of substituents on the pyrimidine ring. dicp.ac.cn Understanding and controlling this equilibrium is crucial for predicting and exploiting the reactivity of pyrimidin-5-ol. Future research will likely focus on detailed mechanistic studies to elucidate the factors that govern this tautomerism and how it can be manipulated to achieve desired chemical transformations.
The hydrogenation of hydroxypyrimidines is another area ripe for exploration. Studies have shown that the selective reduction of the pyrimidine ring can lead to the formation of di- and tetrahydro-derivatives. dicp.ac.cn The conditions of the hydrogenation, such as the choice of catalyst and solvent, can influence the outcome of the reaction. Further investigation into the selective hydrogenation of pyrimidin-5-ol could yield novel saturated heterocyclic compounds with interesting biological properties.
Furthermore, the hydroxyl group of pyrimidin-5-ol can be converted into other functional groups, such as a chloro group, using reagents like phosphorus oxychloride (POCl3). nih.gov This transformation opens up a wide range of possibilities for further functionalization of the pyrimidine ring through nucleophilic substitution reactions.
Advanced Computational Tools for Pyrimidin-5-ol Property Prediction
Computational chemistry is becoming an indispensable tool in modern chemical research. For pyrimidin-5-ol, advanced computational methods can be employed to predict a wide range of properties, from its fundamental electronic structure to its potential biological activity.
Density Functional Theory (DFT) is a powerful method for studying the electronic properties of molecules. samipubco.comubc.carsc.org DFT calculations can be used to determine the optimized geometry, charge distribution, and frontier molecular orbitals of pyrimidin-5-ol. nih.gov This information can provide valuable insights into its reactivity and spectroscopic properties. jchemrev.com For example, DFT can be used to predict the relative stabilities of the different tautomeric forms of pyrimidin-5-ol and to model its interaction with other molecules. rsc.org
Quantitative Structure-Activity Relationship (QSAR) studies are another important application of computational chemistry. nih.govjournalwjbphs.comscielo.br QSAR models aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. nih.gov By developing QSAR models for pyrimidine derivatives, it may be possible to predict the potential biological activity of pyrimidin-5-ol and to design new derivatives with enhanced activity. tandfonline.com
Molecular docking simulations can be used to predict how pyrimidin-5-ol might bind to a biological target, such as a protein or enzyme. samipubco.comnih.gov These simulations can provide information about the binding mode and affinity of the molecule, which can be used to guide the design of new drugs. samipubco.com
| Computational Method | Application for Pyrimidin-5-ol Research |
| Density Functional Theory (DFT) | Prediction of electronic structure, geometry, reactivity, and spectroscopic properties. samipubco.comubc.carsc.orgnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity to predict the therapeutic potential of derivatives. nih.govjournalwjbphs.comscielo.brtandfonline.com |
| Molecular Docking | Simulating the binding of pyrimidin-5-ol to biological targets to guide drug design. samipubco.comnih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of pyrimidin-5-ol and its complexes with other molecules over time. nih.gov |
Integration of Pyrimidin-5-ol into Material Science Applications
While the application of pyrimidines in material science is an emerging field, the unique electronic and structural features of pyrimidin-5-ol suggest its potential for use in a variety of advanced materials. The pyrimidine ring, with its delocalized π-electron system, can impart useful electronic properties to materials. scbt.com
One potential application is in the development of organic electronic materials. Pyrimidine-containing compounds have been investigated for their use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability of the pyrimidine ring to accept electrons makes it a suitable component for n-type organic semiconductors. The hydroxyl group of pyrimidin-5-ol could be used to tune the electronic properties of the material or to facilitate its assembly into ordered structures.
Another area of interest is the use of pyrimidin-5-ol as a ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms in the pyrimidine ring and the oxygen atom of the hydroxyl group can coordinate to metal ions, leading to the formation of extended network structures. These materials can have a variety of applications, including gas storage, catalysis, and sensing.
Design of Targeted Chemical Probes Based on Pyrimidin-5-ol Structure
Chemical probes are small molecules that are used to study biological processes. They are often designed to interact with a specific biological target, such as a protein or enzyme, and can be used to visualize, quantify, or perturb its function. The pyrimidine scaffold is a common feature in many biologically active molecules, making it an attractive starting point for the design of new chemical probes. rsc.org
The pyrimidin-5-ol structure could be used as a core for the development of fluorescent probes. By attaching a fluorophore to the pyrimidine ring, it may be possible to create a probe that changes its fluorescence properties upon binding to a specific target. rsc.org The hydroxyl group could be used as a handle for attaching the fluorophore or for modulating the photophysical properties of the probe.
Furthermore, pyrimidin-5-ol could be used to develop probes for imaging metal ions in biological systems. The ability of the pyrimidine ring to coordinate to metal ions could be exploited to create a probe that selectively binds to a particular metal ion, leading to a change in its fluorescence or other spectroscopic properties.
Expansion of Pyrimidin-5-ol as a Versatile Synthetic Intermediate
The chemical reactivity of pyrimidin-5-ol makes it a valuable intermediate for the synthesis of more complex molecules. As mentioned previously, the hydroxyl group can be readily converted into a chloro group, which can then be displaced by a variety of nucleophiles. nih.gov This allows for the introduction of a wide range of functional groups at the 5-position of the pyrimidine ring.
This versatility makes pyrimidin-5-ol a useful building block for the synthesis of libraries of compounds for drug discovery. uniroma1.itnih.govnih.gov By systematically varying the substituents on the pyrimidine ring, it is possible to explore the structure-activity relationships of a particular class of compounds and to identify new drug candidates. uniroma1.it
In addition to its use in medicinal chemistry, pyrimidin-5-ol could also be used as an intermediate in the synthesis of agrochemicals and other fine chemicals. The pyrimidine ring is a common feature in many herbicides and insecticides, and the development of new synthetic routes to these compounds is an ongoing area of research.
Q & A
Q. What are the critical safety protocols for handling pyrimidin-5-ol hydrochloride in laboratory settings?
Researchers must follow institutional Safety Data Sheets (SDS) and Standard Operating Procedures (SOPs). Key steps include:
- Training : All personnel must complete hazard-specific training, including decontamination and emergency procedures .
- Documentation : Maintain records of SDS access and SOP compliance, with deviations requiring Principal Investigator (PI) approval .
- Containment : Use fume hoods and personal protective equipment (PPE) to minimize inhalation or skin contact, as recommended for structurally similar hydrochlorides .
Q. What are the foundational steps for synthesizing this compound?
Synthesis typically involves functionalizing pyrimidine cores. For analogous compounds, common steps include:
- Substitution : Introduce hydroxyl groups via nucleophilic substitution under basic conditions (e.g., NaOH) .
- Salt Formation : React the free base with hydrochloric acid to form the hydrochloride salt, followed by recrystallization for purification .
- Validation : Confirm identity using melting point analysis and elemental composition (C, H, N, Cl) .
Q. Which analytical techniques are essential for characterizing this compound?
Standard methods include:
- Chromatography : HPLC with UV detection to assess purity, using ammonium acetate buffer (pH 6.5) for mobile phase preparation .
- Spectroscopy : ¹H/¹³C NMR to verify structural integrity and FTIR to identify functional groups (e.g., -OH, Cl⁻) .
- Titration : Non-aqueous titration with perchloric acid to quantify hydrochloride content .
Advanced Research Questions
Q. How can researchers troubleshoot low yields during this compound synthesis?
Methodological adjustments may include:
- Reagent Optimization : Test alternative catalysts (e.g., palladium on carbon) or adjust stoichiometry for substitution reactions .
- Solvent Screening : Evaluate polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .
- Byproduct Analysis : Use LC-MS to identify undesired intermediates and refine purification protocols .
Q. What strategies resolve contradictions in spectral data for this compound derivatives?
- Cross-Validation : Compare NMR/IR results with computational modeling (e.g., DFT calculations) .
- Isotopic Labeling : Synthesize deuterated analogs to clarify ambiguous proton environments in NMR .
- Collaborative Reproducibility : Share raw data with independent labs to confirm findings, aligning with peer review standards .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Accelerated Degradation : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) to model long-term stability .
- Analytical Endpoints : Monitor hydrochloride dissociation via ion chromatography and quantify degradation products (e.g., free pyrimidin-5-ol) .
- Container Screening : Test inert vs. reactive storage materials (e.g., glass vs. plastic) to identify optimal packaging .
Q. What methodologies validate the biological activity of this compound in vitro?
- Dose-Response Assays : Use cell viability assays (e.g., MTT) with controlled pH buffers to account for hydrochloride solubility .
- Target Engagement : Employ fluorescence polarization or SPR to measure binding affinity to enzymatic targets (e.g., kinases) .
- Metabolic Profiling : Co-incubate with liver microsomes to assess metabolic stability and identify potential metabolites .
Q. How can computational tools enhance the design of this compound derivatives?
- QSAR Modeling : Corrogate structural features (e.g., substituent electronegativity) with bioactivity data to predict novel analogs .
- Docking Simulations : Map interactions between the hydrochloride moiety and target protein active sites using AutoDock Vina .
- ADMET Prediction : Use software like SwissADME to forecast pharmacokinetic properties (e.g., logP, bioavailability) .
Data Interpretation and Reproducibility
Q. What steps ensure reproducibility in this compound research?
- Detailed Protocols : Document reaction conditions (e.g., temperature gradients, stirring rates) as per ICH guidelines .
- Open Data Sharing : Deposit raw spectra and chromatograms in public repositories (e.g., Zenodo) for peer validation .
- Negative Controls : Include reference compounds in assays to distinguish target-specific effects from artifacts .
Q. How should researchers address batch-to-batch variability in this compound samples?
- Quality Control (QC) : Implement strict QC thresholds (e.g., ≥95% purity by HPLC) for all synthetic batches .
- Statistical Analysis : Use ANOVA to compare inter-batch bioactivity data and identify outlier batches .
- Supplier Audits : Verify raw material consistency (e.g., HCl grade) if commercial sources are used .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
